Soyasaponin II is a natural product found in Hedysarum polybotrys, Glycine max, and other organisms with data available.
Soyasaponin II
CAS No.: 55319-36-3
Cat. No.: VC21345731
Molecular Formula: C47H76O17
Molecular Weight: 913.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55319-36-3 |
---|---|
Molecular Formula | C47H76O17 |
Molecular Weight | 913.1 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 |
Standard InChI Key | IBZLICPLPYSFNZ-IVWMTKFPSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |
Melting Point | 212 - 215 °C |
Introduction
Chemical Identity and Classification
Soyasaponin II belongs to the class of organic compounds known as triterpene saponins, which are glycosylated derivatives of triterpene sapogenins . The sapogenin moiety backbone is typically based on structures such as oleanane, ursane, taraxastane, bauerane, lanostane, lupane, or dammarane skeletons . Categorized within the group B soyasaponins, it contains soyasapogenol B as its core structural aglycone . This naturally occurring compound is distinguished by its complex glycosylation pattern and specific stereochemistry that contributes to its biological activity profile.
Chemical Structure and Properties
Soyasaponin II possesses a complex molecular structure with precise stereochemistry that determines its biological functions. Its comprehensive chemical properties are detailed below:
Physical and Chemical Characteristics
Structural Features
The molecular architecture of Soyasaponin II includes three main components: a triterpene aglycone (soyasapogenol B), a sugar moiety, and a uronic acid group . Its structure features multiple hydroxyl groups that contribute to its solubility properties and biological interactions. The core sapogenol is connected to sugar residues through glycosidic bonds, forming a complex three-dimensional arrangement that is essential for its biological recognition and activity .
Natural Sources and Distribution
Plant Sources
Soyasaponin II is predominantly found in leguminous plants, with soybeans (Glycine max) being the primary source . It has also been detected in various pulses and specifically reported in Hedysarum polybotrys . Research has demonstrated that soybean roots actively secrete substantial amounts of soyasaponins as root exudates, suggesting an ecological role for these compounds .
Concentration in Plant Materials
The concentration of Soyasaponin II varies significantly among different soybean varieties and plant parts. Analysis of soybeans grown in central Illinois showed variation in saponin concentrations depending on the variety . Quantitative studies have reported concentrations ranging from 0.03% to 5.42% by weight in whole soybean meal, with considerable variation between different cultivars .
Biological Activities
Antiviral Properties
Soyasaponin II demonstrates significant antiviral activity against multiple viral pathogens. Research has established its inhibitory effects on viral replication with the following potency:
Virus | IC₅₀ Value | Source |
---|---|---|
HSV-1 (Herpes Simplex Virus) | 54 μM | |
HCMV (Human Cytomegalovirus) | 104 μM | |
Influenza virus | 88 μM | |
HIV-1 (Human Immunodeficiency Virus) | 112 μM |
These antiviral effects make Soyasaponin II a potential candidate for development as an antiviral therapeutic agent, particularly for HSV-1 infections where it shows the highest potency .
Anti-inflammatory Effects
Soyasaponin II exhibits significant anti-inflammatory properties through multiple mechanisms. Studies demonstrate that it can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by suppressing the nuclear factor kappa B (NF-κB) signaling pathway . This inhibition results in decreased production of inflammatory mediators such as prostaglandin E₂ (PGE₂) and reduced expression of cyclooxygenase-2 (COX-2) .
Research shows that Soyasaponin II suppresses inflammation comparably to established NF-κB inhibitors like BAY117082, suggesting powerful anti-inflammatory potential . The compound's ability to prevent inflammatory cascades makes it valuable for conditions characterized by excessive inflammatory responses.
Hepatoprotective Functions
One of the most significant biological activities of Soyasaponin II is its protective effect against acute liver failure. In experimental models using lipopolysaccharide/D-galactosamine (LPS/GalN) to induce acute liver injury, Soyasaponin II treatment demonstrated remarkable hepatoprotective effects .
Administration of Soyasaponin II (5 mg/kg; oral; once daily for three consecutive days) significantly reduced plasma alanine aminotransferase (ALT) levels in LPS/GalN-treated mice, confirming its liver-protective properties . Histological examinations of liver tissue further confirmed this protective effect, with Soyasaponin II-treated animals showing markedly improved liver morphology and reduced cell death compared to controls .
Molecular Mechanisms of Action
Inflammation and Immune Modulation
Soyasaponin II exerts its anti-inflammatory effects through multiple molecular mechanisms:
-
Inhibition of Y-Box Binding Protein 1 (YB-1) Phosphorylation: Research demonstrates that Soyasaponin II diminishes YB-1 phosphorylation and nuclear translocation in macrophages . Phosphorylated YB-1 activates Nlrp3 mRNA transcription by binding to the promoter region, and Soyasaponin II's inhibition of this process represents a novel mechanism of anti-inflammatory action .
-
Suppression of NLRP3 Inflammasome Priming: Transcriptomic and proteomic analyses reveal that Soyasaponin II markedly suppresses the NOD-like receptor signaling pathway, particularly NLRP3 inflammasome priming and interleukin-1β (IL-1β) production in macrophages . This inhibition of the inflammasome pathway provides significant protection against inflammatory conditions.
-
Inhibition of NF-κB Pathway: Soyasaponin II inhibits multiple steps in the NF-κB signaling cascade, including IKKα/β phosphorylation, IκB phosphorylation and degradation, and NF-κB p65 phosphorylation and nuclear translocation . This comprehensive suppression of NF-κB activation prevents the expression of pro-inflammatory genes.
Antioxidant Mechanisms
Soyasaponin II demonstrates significant antioxidant properties by:
-
Reducing Reactive Oxygen Species (ROS) Production: The compound decreases the LPS-induced production of ROS to a similar extent as established antioxidants like N-acetyl-L-cysteine .
-
Enhancing Antioxidant Defense Systems: Research shows that Soyasaponin II elevates superoxide dismutase (SOD) activity and improves the glutathione (GSH/GSSG) ratio, strengthening cellular antioxidant defenses .
-
Preventing Lipid Peroxidation: The compound reduces malondialdehyde production, indicating protection against oxidative damage to cellular lipids .
Physiological Effects and Therapeutic Applications
Liver Protection
The most well-documented therapeutic application of Soyasaponin II is its hepatoprotective effect. In cases of acute liver failure, which is characterized by rapid deterioration of liver function and high mortality rates, Soyasaponin II offers significant protection . LPS/GalN administration typically reduces fecal and hepatic Soyasaponin II levels, but supplementation with exogenous Soyasaponin II provides remarkable protection against liver injury .
This hepatoprotective effect positions Soyasaponin II as a potential therapeutic agent for acute liver failure and other liver diseases, particularly those with inflammatory components. Its ability to target specific inflammatory mechanisms makes it a promising candidate for addressing liver conditions with limited treatment options.
Research Developments and Future Perspectives
Current research on Soyasaponin II is expanding our understanding of its bioactivity and potential applications. Transcriptomic and proteomic analyses have revealed novel molecular targets and pathways influenced by this compound, including its effects on YB-1 phosphorylation and the NLRP3 inflammasome .
Future research directions may include:
-
Development of Soyasaponin II as a therapeutic agent for acute liver failure and inflammatory liver diseases
-
Exploration of its antiviral potential, particularly against herpes viruses
-
Investigation of structure-activity relationships to develop more potent derivatives
-
Assessment of its efficacy in clinical settings for various inflammatory conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume